4-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide is a chemical compound notable for its potential therapeutic applications, particularly as an antagonist of the human adenosine A3 receptor. This compound is characterized by a unique structure that combines an azepan sulfonamide moiety with an isoquinoline group, all integrated into a benzamide framework. Its molecular formula is with a molecular weight of approximately 409.5 g/mol. The compound has been identified as having significant affinity and selectivity for the adenosine A3 receptor, making it a candidate for treating various conditions, including cancer and autoimmune diseases.
The compound can be classified under sulfonamide derivatives due to the presence of the sulfonyl group attached to the azepane ring. It is also categorized as a benzamide derivative due to its structural components. The compound is sourced from various chemical suppliers and research databases, including PubChem and BenchChem, which provide detailed information on its properties and potential applications .
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide typically involves multi-step organic synthesis techniques. The general synthetic route includes:
Specific synthetic routes may vary based on the desired substituents on the isoquinoline and benzamide moieties. The reactions are generally carried out under controlled conditions to ensure high yield and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to verify the structure and purity of the synthesized compound.
The molecular structure of 4-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide can be represented as follows:
The compound's structural features include:
The three-dimensional conformation of the molecule can be analyzed using computational chemistry tools to predict its interactions with biological targets.
4-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide is primarily studied for its interactions with the human adenosine A3 receptor. The compound acts as an antagonist, inhibiting receptor activity which plays a crucial role in modulating various physiological processes.
The binding affinity of this compound for the adenosine A3 receptor has been reported at approximately 17 nM, indicating a strong interaction that could be leveraged in therapeutic contexts. Interaction studies often utilize radiolabeled ligands or fluorescence-based assays to quantify binding properties.
The mechanism of action for 4-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide involves its competitive inhibition at the adenosine A3 receptor site. By blocking this receptor, the compound can modulate downstream signaling pathways associated with cell proliferation and immune response.
Preliminary studies suggest that this compound selectively inhibits adenosine A3 receptor activity without significantly affecting other adenosine receptors, which is crucial for minimizing side effects in potential therapeutic applications .
The physical properties of 4-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide include:
Chemical properties include:
Further studies are required to establish comprehensive physical property data such as solubility in various solvents and thermal stability.
4-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide has potential applications in pharmacology and medicinal chemistry. Its primary uses include:
Research continues into optimizing this compound for clinical use, focusing on enhancing its efficacy while minimizing adverse effects .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4